1-Bromo-2,3-dimethoxybenzene
Description
Current Status and Research Significance of Brominated Dimethoxybenzenes
Brominated dimethoxybenzenes are a class of compounds recognized for their utility as precursors in the synthesis of pharmaceuticals, agrochemicals, and functional materials. cymitquimica.comcymitquimica.com The presence of both the reactive bromine atom and the electron-donating methoxy (B1213986) groups makes them ideal substrates for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. cymitquimica.comrug.nl
Different isomers find use in distinct synthetic pathways. For instance, 1-Bromo-3,5-dimethoxybenzene is a key intermediate in the synthesis of resveratrol (B1683913) analogues and certain pharmaceutical inhibitors. cymitquimica.comtandfonline.comfscichem.com Similarly, 2-Bromo-1,3-dimethoxybenzene serves as a precursor in the synthesis of adamantyl cannabinoids and in palladium-catalyzed reactions to produce substituted phenols. The significance of these compounds lies in their ability to act as versatile scaffolds, allowing for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds to build molecular complexity.
Overview of Aromatic Halogenation Chemistry in Complex Molecular Architectures
The synthesis of compounds like 1-Bromo-2,3-dimethoxybenzene is governed by the principles of electrophilic aromatic substitution. In this type of reaction, an electrophile (in this case, an electrophilic bromine species) attacks the electron-rich benzene (B151609) ring. The methoxy groups are strong activating, ortho, para-directing groups, meaning they increase the nucleophilicity of the benzene ring and direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.
In complex molecules, achieving selective halogenation at a single, desired position is a significant challenge. wku.edu The high reactivity of substrates bearing multiple activating groups can lead to mixtures of isomers or over-halogenation. wku.edu Modern synthetic chemistry employs various strategies to overcome this, including the use of milder, more selective brominating agents like N-Bromosuccinimide (NBS) and the careful control of reaction conditions such as temperature and solvent. wku.eduresearchgate.netresearchgate.net For highly activated systems, regioselectivity can be poor, necessitating multi-step synthetic routes or advanced catalytic methods to achieve the desired isomer. wku.edu
Challenges and Opportunities in the Synthesis and Reactivity Profiling of this compound
The synthesis and utilization of this compound present a specific set of challenges and opportunities rooted in its unique structure.
Synthesis Challenges: The primary challenge in synthesizing this compound is achieving regioselectivity. The starting material, 1,2-dimethoxybenzene (B1683551) (veratrole), has two powerful, adjacent activating groups. Direct electrophilic bromination with agents like bromine in acetic acid tends to favor substitution at the C4 position, para to one of the methoxy groups, yielding 4-bromoveratrole (B120743) (1-bromo-3,4-dimethoxybenzene). chegg.com This makes the isolation of the desired this compound isomer difficult via simple bromination. Alternative strategies, such as lithiation followed by reaction with an electrophilic bromine source, may offer a route, but these often require cryogenic temperatures and precise stoichiometric control to prevent side reactions.
Reactivity and Opportunities: Despite the synthetic difficulties, this compound is a valuable building block for constructing highly substituted aromatic systems. Its primary utility has been demonstrated in the synthesis of complex, biologically active natural products. semanticscholar.org The bromine atom serves as a handle for further functionalization, enabling its participation in cross-coupling reactions or the formation of organometallic reagents for subsequent transformations. One notable application involves its use as a key fragment in the synthesis of brominated dibenzyl phenol (B47542) derivatives, which are found in marine algae and exhibit interesting biological activities. semanticscholar.org The opportunity for this compound lies in its role as a specialized reagent where its specific 1,2,3-substitution pattern is essential for the final target molecule's architecture.
Table 2: Research Application of this compound
| Application Area | Reaction Details | Product Type | Reference |
|---|---|---|---|
| Natural Product Synthesis | Reaction with (2,3-dibromo-4,5-dimethoxyphenyl)methanol in the presence of H₃PO₄ and P₂O₅. | Isomeric pentabrominated dibenzyl ethers. | semanticscholar.org |
This table highlights a specific documented use of this compound as a building block in a multi-step synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJNFOIRGNMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279309 | |
| Record name | 1-bromo-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-43-1 | |
| Record name | 5424-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5424-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-bromo-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Bromo 2,3 Dimethoxybenzene
Classical and Contemporary Bromination Strategies
The introduction of a bromine atom onto the 2,3-dimethoxybenzene scaffold can be accomplished through several strategic approaches, each with its own set of advantages and limitations regarding regioselectivity and reaction conditions.
Electrophilic Aromatic Substitution with Brominating Agents
Electrophilic aromatic substitution (EAS) stands as the most conventional method for the bromination of aromatic rings. This reaction typically involves the attack of an electrophilic bromine species on the electron-rich aromatic ring of 2,3-dimethoxybenzene. The two methoxy (B1213986) groups are ortho, para-directing and activating; however, the steric hindrance between the two methoxy groups influences the position of bromination.
Common brominating agents employed for this purpose include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction with molecular bromine often requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a more potent electrophile.
N-Bromosuccinimide has emerged as a popular alternative to molecular bromine due to its solid nature, which makes it easier and safer to handle. NBS can effect bromination under milder conditions and its reactivity can be modulated by the choice of solvent and the use of catalysts. For instance, the use of NBS in polar solvents like acetonitrile can facilitate the bromination of activated aromatic compounds. mdpi.com
| Brominating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | 0 to rt | High | mdpi.com |
| N-Bromosuccinimide (NBS) | Acetonitrile/Water, Mandelic Acid | Room Temperature | High | nsf.gov |
Table represents typical conditions for the bromination of activated aromatic rings and may require optimization for 2,3-dimethoxybenzene.
Directed Ortho Metalation (DoM) and Subsequent Electrophilic Bromination
Directed Ortho Metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic compounds. nih.gov This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination directs the deprotonation of the proton at the ortho position to the DMG, forming a lithiated intermediate. nih.gov Subsequent quenching of this intermediate with an electrophilic bromine source, such as molecular bromine or 1,2-dibromoethane, introduces a bromine atom at the desired position with high precision.
In the case of 2,3-dimethoxybenzene, the methoxy groups can act as directing groups. The coordination of the lithium reagent to one of the methoxy groups would direct the metalation to the adjacent C-1 or C-4 position. The steric environment and the specific reaction conditions would play a crucial role in determining the regioselectivity of the lithiation.
| Directing Group | Organolithium Reagent | Bromine Source | Typical Solvent | Reference |
| Methoxy | n-Butyllithium | Br₂ | Tetrahydrofuran (THF) | nih.govuwindsor.ca |
| Methoxy | sec-Butyllithium/TMEDA | 1,2-Dibromoethane | Diethyl ether | nih.govuwindsor.ca |
This table illustrates the general principle of DoM for methoxy-substituted aromatics. Specific conditions for 2,3-dimethoxybenzene would need experimental determination.
Transition Metal-Catalyzed C-H Bromination Approaches
In recent years, transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical tool for the functionalization of unactivated C-H bonds. researchgate.net Palladium and ruthenium-based catalysts have been extensively studied for C-H halogenation reactions. These reactions often proceed via a directing group-assisted mechanism, where a coordinating group on the substrate directs the metal catalyst to a specific C-H bond, typically in the ortho position.
For 2,3-dimethoxybenzene, while the methoxy groups themselves are not strong directing groups for many transition metal catalysts in this context, the development of new ligand systems and catalytic protocols is an active area of research. Ruthenium-catalyzed meta-selective C-H bromination has been reported for certain substrates, which could offer an alternative regiochemical outcome compared to classical electrophilic substitution or ortho-metalation. nih.govnih.gov However, specific examples of transition metal-catalyzed C-H bromination of 2,3-dimethoxybenzene to yield the 1-bromo isomer are not yet widely reported.
| Catalyst | Bromine Source | Directing Group (if any) | Solvent | Reference |
| [Ru(p-cymene)Cl₂]₂ | Tetrabutylammonium tribromide | Pyridyl | 1,4-Dioxane | nih.govnih.gov |
| Pd(OAc)₂ | N-Bromosuccinimide | Various N- and O-based groups | Various | nih.gov |
This table provides examples of transition metal-catalyzed C-H bromination systems for aromatic compounds. Their applicability to 2,3-dimethoxybenzene would require further investigation.
Green Chemistry Principles in 1-Bromo-2,3-dimethoxybenzene Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the design of sustainable catalysts and the optimization of reaction media to minimize waste and the use of hazardous substances.
Catalyst Design for Sustainable Bromination Processes
The development of environmentally benign catalysts is a cornerstone of green chemistry. In the context of bromination, this includes the use of solid acid catalysts like zeolites and the exploration of organocatalysts.
Zeolites are microporous aluminosilicates that can act as shape-selective catalysts in electrophilic aromatic substitution reactions. researchgate.net Their well-defined pore structures can influence the regioselectivity of the bromination of dimethoxybenzene isomers, potentially favoring the formation of a specific isomer while minimizing the production of byproducts. The reusability of zeolite catalysts also adds to their green credentials.
Organocatalysts, such as mandelic acid, have been shown to catalyze the bromination of aromatic compounds with N-bromosuccinimide under aqueous conditions. nsf.gov These metal-free catalysts are often biodegradable and have low toxicity, offering a greener alternative to traditional Lewis acids.
| Catalyst Type | Example | Brominating Agent | Key Advantages | Reference |
| Solid Acid | Zeolites (e.g., H-BEA) | N-Bromosuccinimide | Reusable, Shape-selective | researchgate.net |
| Organocatalyst | Mandelic Acid | N-Bromosuccinimide | Metal-free, Biodegradable | nsf.gov |
This table highlights green catalytic approaches to aromatic bromination.
Solvent Selection and Reaction Medium Optimization for Eco-Friendly Syntheses
The choice of solvent plays a critical role in the environmental footprint of a chemical synthesis. Traditional bromination reactions often utilize chlorinated solvents, which are toxic and environmentally persistent. Green chemistry encourages the use of alternative, more benign solvents.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Aqueous bromination reactions, often facilitated by catalysts or the use of specific brominating agents, can offer a significantly improved environmental profile. nsf.gov
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are characterized by their low vapor pressure, which reduces air pollution. They have been explored as alternative reaction media for electrophilic bromination reactions. researchgate.net The polarity and coordinating ability of ionic liquids can be tuned to influence the reactivity and selectivity of the bromination process.
| Solvent | Brominating Agent | Catalyst/Additive | Benefits | Reference |
| Water | N-Bromosuccinimide | Mandelic Acid | Non-toxic, Abundant | nsf.gov |
| Ionic Liquids | N-Bromosuccinimide | - | Low vapor pressure, Recyclable | researchgate.net |
This table showcases eco-friendly solvent choices for aromatic bromination reactions.
Atom Economy and Waste Minimization in Bromination Protocols
The concept of atom economy, a central pillar of green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. In the context of synthesizing this compound via electrophilic aromatic bromination, the choice of brominating agent and catalyst system significantly impacts the atom economy and the amount of waste generated.
Traditional bromination methods often employ molecular bromine (Br₂) in conjunction with a Lewis acid catalyst like iron(III) bromide (FeBr₃). fiveable.me While effective, this protocol suffers from poor atom economy. The reaction mechanism involves the substitution of a hydrogen atom on the 2,3-dimethoxybenzene ring with a bromine atom. This process generates hydrogen bromide (HBr) as a stoichiometric byproduct, meaning for every mole of product formed, at least one mole of HBr is produced as waste. libretexts.orgmasterorganicchemistry.com Furthermore, the Lewis acid catalyst must be neutralized and removed during workup, contributing to the waste stream.
To address these shortcomings, alternative bromination protocols with improved atom economy and reduced waste have been developed. These methods often utilize alternative bromine sources or catalytic systems that avoid the formation of unwanted byproducts. For instance, N-bromosuccinimide (NBS) can be used as a brominating agent. organic-chemistry.org In this case, the succinimide byproduct is formed instead of HBr. While this represents a different waste stream, it can sometimes be easier to handle or recycle.
More advanced "greener" approaches focus on catalytic systems that use a simple bromide salt (e.g., ammonium bromide or sodium bromide) as the bromine source in the presence of an oxidant. organic-chemistry.org The oxidant regenerates the active brominating species, allowing for the use of catalytic amounts of reagents and producing water as the primary byproduct, which significantly enhances atom economy and minimizes hazardous waste. tudelft.nl
The table below compares the theoretical atom economy of different methods for the bromination of 2,3-dimethoxybenzene.
| Bromination Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Traditional | 2,3-dimethoxybenzene + Br₂ | This compound | HBr | 58.7% |
| NBS | 2,3-dimethoxybenzene + NBS | This compound | Succinimide | 64.6% |
| Catalytic (Oxidative) | 2,3-dimethoxybenzene + NaBr + H₂O₂ | This compound | H₂O, Na⁺ | ~82.7% |
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100. For the catalytic method, the calculation assumes sodium bromide and hydrogen peroxide as the effective reactants.
Scalable Synthesis and Process Optimization for this compound
Transitioning the synthesis of this compound from a laboratory benchtop to a larger, scalable process requires careful optimization of reaction parameters to ensure safety, efficiency, and product quality. A key challenge in scaling up electrophilic aromatic brominations is managing the exothermic nature of the reaction and ensuring regioselectivity to minimize the formation of isomeric impurities. nih.gov
Process optimization involves a systematic study of variables such as temperature, reaction time, solvent, and reagent stoichiometry. For the bromination of an activated aromatic system like 2,3-dimethoxybenzene, controlling the reaction temperature is crucial to prevent over-bromination (the formation of dibromo- or polybromo- species) and to maintain a high selectivity for the desired isomer. wku.edu A multi-gram scale synthesis of the related compound 2-bromo-1,3-dimethoxybenzene highlights that such procedures can be conducted without the need for an inert atmosphere, simplifying the operational setup for larger scales. rsc.org
Achieving high purity for this compound is essential for its use in subsequent chemical transformations. The primary impurities in its synthesis are typically positional isomers (e.g., 1-bromo-3,4-dimethoxybenzene if starting from 1,2-dimethoxybenzene) and di-brominated products. wku.edu The separation of these closely related compounds can be challenging.
Standard purification techniques employed for bromoarenes include:
Distillation: Fractional distillation can be effective if the boiling points of the isomers and byproducts are sufficiently different. However, for positional isomers, boiling points are often very close, making separation by distillation difficult. google.com
Crystallization: If the desired product is a solid at room temperature, recrystallization from an appropriate solvent system is often the most effective and scalable method for achieving high purity. This technique relies on differences in solubility between the product and impurities at varying temperatures.
Column Chromatography: For laboratory-scale and high-value applications, silica gel column chromatography is a highly effective method for separating isomers. rsc.org The choice of eluent (solvent system) is critical for achieving good separation. While highly effective, its scalability can be limited by cost and the large volumes of solvent required.
The work-up procedure following the reaction is also critical. It typically involves quenching the reaction, washing with aqueous solutions to remove acids and unreacted reagents, and then drying the organic phase before the final purification step. rsc.org
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, control, and scalability over traditional batch processing. nih.govresearchgate.net The application of flow technology to the synthesis of this compound is highly relevant, particularly due to the inherent hazards of bromination.
In a continuous flow setup, reactants are pumped through a network of tubes or channels where they mix and react. The small volume of the reactor at any given time drastically reduces the risks associated with highly exothermic reactions or the handling of hazardous reagents like bromine. nih.gov Key advantages applicable to the synthesis of this compound include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and precise control of temperature, minimizing the formation of thermal byproducts and improving regioselectivity. nih.gov
Improved Mixing: Efficient mixing in flow reactors ensures homogeneity, leading to more consistent product quality and potentially faster reaction times.
Scalability: Scaling up production in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. researchgate.net
Safety: The small reactor volume and contained nature of the system enhance operational safety, which is a significant consideration when working with corrosive and toxic reagents. nih.gov
While specific literature on the continuous flow synthesis of this compound is not prominent, the successful application of flow chemistry to other electrophilic aromatic substitutions and reactions involving hazardous intermediates like benzynes demonstrates its viability and potential benefits for producing this compound efficiently and safely on an industrial scale. nih.govrsc.org
Reactivity and Reaction Mechanisms of 1 Bromo 2,3 Dimethoxybenzene
Cross-Coupling Reactions
The presence of the bromine atom on the aromatic ring makes 1-bromo-2,3-dimethoxybenzene a suitable electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing more complex molecular architectures.
Suzuki-Miyaura Coupling Investigations for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organoboron compounds and organohalides. This compound has been effectively utilized as the aryl halide component in this reaction, notably in the synthesis of natural products.
In the total synthesis of the marine meroterpenoid (−)-Pelorol, a key step involves the Suzuki coupling between this compound and a chiral terpene-derived boronic ester (drimanyl Bpin). This reaction successfully formed the crucial C-C bond, linking the aromatic and terpenoid fragments, and proceeded in high yield. The subsequent product underwent a Friedel–Crafts-type cyclization to construct the core tetracyclic structure of the target molecule.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Drimanyl Bpin | Pd₂(dba)₃ / Ruphos | NaOtBu | t-Butanol / H₂O | 100 °C, 18 h | 92% |
Heck Coupling Reactions and Olefin Functionalization
The Heck reaction typically involves the coupling of an aryl halide with an alkene to form a substituted olefin. While classic examples of olefin functionalization with this compound are not extensively documented, related palladium-catalyzed α-arylation reactions, which follow a similar catalytic cycle, have been reported. For instance, this compound has been coupled with dimethyl malonate. This transformation, a formal α-arylation of a carbon acid, demonstrates the compound's utility in forming C(sp²)-C(sp³) bonds under palladium catalysis. The reaction was successfully carried out using a palladium catalyst in combination with a bulky phosphine ligand.
Table 2: Heck-Type α-Arylation with this compound
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| Dimethyl malonate | Pd₂(dba)₃ | [HP(t-Bu)₃][BF₄] | K₃PO₄ | Toluene | 70 °C, 16 h |
Sonogashira and Stille Coupling Applications
While the Sonogashira (coupling with terminal alkynes) and Stille (coupling with organostannanes) reactions are powerful tools for C-C bond formation, specific applications employing this compound as the aryl halide partner are not prominently detailed in available research literature. In principle, the compound is a suitable substrate for these reactions, but documented examples with specific conditions and yields are scarce.
C-N and C-O Cross-Coupling Strategies
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds via palladium-catalyzed cross-coupling is crucial for synthesizing arylamines and aryl ethers. The Buchwald-Hartwig amination has been successfully applied to this compound.
In the synthesis of the carbazole alkaloid Murrayastine, a Buchwald-Hartwig reaction was employed to couple this compound with 2-methoxy-4-methylaniline. The study optimized the reaction conditions, evaluating several bulky phosphine ligands. The use of SPhos as a ligand provided a superior yield compared to other ligands like XPhos and BINAP, furnishing the desired N,N-diarylamine precursor in 80% yield. This diarylamine was a key intermediate for a subsequent palladium(II)-catalyzed oxidative cyclization to form the final carbazole product.
Specific examples of C-O cross-coupling reactions, such as the Buchwald-Hartwig etherification or Ullmann condensation, involving this compound are not well-documented in the reviewed literature.
Table 3: Buchwald-Hartwig C-N Coupling of this compound
| Amine Partner | Catalyst | Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-Methoxy-4-methylaniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | Reflux, 3 days | 80% | |
| 2-Methoxy-4-methylaniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | Reflux, 3 days | 72% |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups. For unactivated aryl halides like this compound, SNAr reactions are generally unfavorable under standard conditions and often proceed through alternative mechanisms, such as those involving aryne intermediates, particularly in the presence of a very strong base.
Aryne Intermediates and Their Trapping Reactions
The treatment of this compound with a potent base, such as sodium amide or an organolithium reagent, can induce elimination of HBr to form the highly reactive intermediate, 2,3-dimethoxybenzyne. This aryne possesses a strained "triple bond" within the aromatic ring and is a powerful electrophile. Once generated, it can be "trapped" in situ by various nucleophiles or undergo cycloaddition reactions. However, specific studies detailing the generation of 2,3-dimethoxybenzyne from this compound and its subsequent trapping reactions are not extensively covered in the scientific literature.
Direct Nucleophilic Displacement Reactions
Direct nucleophilic displacement of the bromine atom in this compound is not a facile process under standard nucleophilic substitution conditions (SN1 or SN2). The carbon-bromine bond of an aryl halide is significantly stronger than that of an alkyl halide. This strength arises from the sp² hybridization of the carbon atom and the delocalization of lone pair electrons from the bromine into the aromatic π-system.
For a nucleophilic aromatic substitution to occur, one of two primary mechanisms is typically required:
Addition-Elimination Mechanism: This pathway is facilitated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and para positions relative to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the aromatic ring. In this compound, the methoxy (B1213986) groups are electron-donating, which destabilizes this intermediate, thus making the addition-elimination pathway energetically unfavorable.
Elimination-Addition (Benzyne) Mechanism: This mechanism can occur under the influence of a very strong base, which abstracts a proton from a carbon atom adjacent to the one bearing the bromine. The subsequent elimination of the bromide ion generates a highly reactive benzyne intermediate, which is then attacked by a nucleophile.
Given the electronic properties of this compound, direct nucleophilic displacement of the bromide is not a commonly utilized synthetic strategy.
C-H Functionalization and Activation Studies
C-H functionalization offers an alternative and more synthetically viable approach to modifying this compound. This strategy involves the direct conversion of a carbon-hydrogen bond on the aromatic ring into a new carbon-carbon or carbon-heteroatom bond, bypassing the lower reactivity of the C-Br bond. Electrophilic aromatic substitution (EAS) is a primary example of C-H functionalization for this electron-rich arene.
In one study, this compound was used as a building block in the synthesis of biologically active, naturally occurring brominated dibenzyl phenols. It was reacted with (2,3-dibromo-4,5-dimethoxyphenyl)methanol under acidic conditions (H₃PO₄ and P₂O₅). This reaction is an example of a Friedel-Crafts-type alkylation, where a C-H bond on the this compound ring is functionalized. The reaction proceeds via an electrophilic attack on the electron-rich aromatic ring.
Directed C-H Bond Activation Mechanisms
In this compound, the two methoxy groups can act as directing groups in C-H activation reactions. Methoxy groups are known ortho-, para- directors in electrophilic aromatic substitutions due to their electron-donating nature. They enrich the electron density at these positions, making them more susceptible to attack by electrophiles. The bromine atom is also an ortho-, para- director, but it is deactivating. The interplay between these groups governs the regioselectivity of the reaction (see section 3.5).
In transition metal-catalyzed reactions, a directing group typically contains a Lewis basic atom that can coordinate to the metal center. nih.gov This coordination brings the catalyst into close proximity to a specific C-H bond, facilitating its cleavage through the formation of a cyclic transition state, a process often referred to as cyclometalation. scielo.br While the methoxy groups in this compound possess Lewis basic oxygen atoms, their directing group ability in transition-metal-catalyzed C-H activation for this specific substrate is not extensively documented in dedicated studies. However, the general principle remains that such groups can lower the energy barrier for cleaving a nearby C-H bond. nih.gov
Transition Metal-Catalyzed C-H Functionalization Strategies
Transition-metal catalysis is a cornerstone of modern C-H functionalization. researchgate.netnih.gov Catalysts based on metals like palladium, rhodium, and ruthenium are commonly employed to forge new bonds at C-H positions. mdpi.comrsc.org The general mechanism often involves the cleavage of a C-H bond to form a C-M bond, which can then undergo further reactions. scielo.br
Several mechanistic pathways are possible for transition-metal-catalyzed C-H functionalization:
Oxidative Addition: A low-valent metal center can insert directly into a C-H bond. acs.org
Concerted Metalation-Deprotonation (CMD): This is a common pathway where the C-H bond cleavage occurs in a single step involving the metal center and a ligand that acts as an internal base. nih.gov
Electrophilic Aromatic Substitution (SEAr): An electrophilic metal species attacks the aromatic ring to form a Wheland intermediate, which is then deprotonated. acs.orgnih.gov
While these strategies are widely applied, specific examples detailing the transition-metal-catalyzed C-H functionalization of this compound are not prominently featured in the reviewed literature. However, the C-H arylation of the related compound 1,3-dimethoxybenzene has been achieved using rhodium catalysts, proceeding through an electrophilic metalation mechanism. nih.gov This suggests that this compound, being an electron-rich arene, could potentially undergo similar transformations.
Radical Reactions and Mechanistic Elucidation Involving this compound
Radical reactions provide another avenue for the functionalization of aromatic compounds. The typical mechanism for a radical chain reaction involves three key stages: initiation, propagation, and termination. ucsb.edu
Initiation: A radical initiator generates a reactive radical species.
Propagation: The radical reacts with the substrate (e.g., by abstracting a hydrogen atom) to form a new radical, which then continues the chain.
Termination: Two radicals combine to end the chain. ucsb.edu
While radical bromination is a common method for halogenating alkanes, its application to arenes often requires specific conditions. ucsb.edu More recently, photoenzymatic catalysis has emerged as a method for radical reactions. For instance, visible light can activate an "ene"-reductase to catalyze the cross-coupling between aromatic compounds and radical precursors. acs.org Studies have shown that substrates like 1,3-dimethoxybenzene and 1,4-dimethoxybenzene can participate in these enzyme-catalyzed radical reactions, indicating that the dimethoxybenzene scaffold is compatible with such mechanisms. acs.org However, specific studies elucidating the radical reaction mechanisms directly involving this compound are not extensively documented.
Spectroscopic Characterization and Structural Analysis of 1 Bromo 2,3 Dimethoxybenzene
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1-Bromo-2,3-dimethoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and substitution pattern on the benzene (B151609) ring.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the aromatic region of the spectrum for this compound, COSY would show correlations between the three adjacent protons (H-4, H-5, and H-6), confirming their connectivity in a single spin system.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum to its corresponding proton in the ¹H NMR spectrum. For instance, the proton signal for H-4 would show a correlation to the carbon signal for C-4.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together the full carbon skeleton and the placement of substituents. It reveals long-range couplings between protons and carbons over two to three bonds. Key HMBC correlations for this compound would confirm the substitution pattern. For example, the protons of the methoxy (B1213986) group at C-2 would show a correlation to the C-2 carbon, while the protons of the C-3 methoxy group would correlate to C-3. Crucially, correlations from the aromatic protons to the substituted carbons (C-1, C-2, and C-3) would solidify the entire structure. researchgate.netoxinst.comyoutube.comrsc.org
The expected 2D NMR correlations are summarized in the table below.
| Proton(s) | COSY Correlations (H-H) | HMQC/HSQC Correlations (¹H-¹³C, 1-bond) | HMBC Correlations (¹H-¹³C, 2-3 bonds) |
| H-4 | H-5 | C-4 | C-2, C-6, C-5 |
| H-5 | H-4, H-6 | C-5 | C-1, C-3, C-4, C-6 |
| H-6 | H-5 | C-6 | C-1, C-2, C-4, C-5 |
| 2-OCH₃ | - | C (methoxy) | C-2 |
| 3-OCH₃ | - | C (methoxy) | C-3 |
Data is predictive and based on established principles of NMR spectroscopy.
Variable Temperature (VT) NMR studies are employed to investigate the dynamic processes within a molecule, such as the rotation around single bonds. For this compound, VT-NMR could provide insight into the conformational dynamics of the two methoxy groups.
At room temperature, the rotation around the C-O bonds of the methoxy groups is typically fast on the NMR timescale, resulting in sharp, averaged signals for the methoxy protons. However, due to steric hindrance between the adjacent methoxy group and the bromine atom, rotation may be restricted. By lowering the temperature, this rotation can be slowed down. If the energy barrier to rotation is sufficiently high, the instrument may be able to resolve different conformers, leading to the broadening and eventual splitting of the methoxy signals into multiple peaks, each representing a distinct spatial orientation. Such a study would allow for the calculation of the rotational energy barrier (ΔG‡) and provide a deeper understanding of the molecule's preferred conformation in solution.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.net The spectra are unique to the compound's structure, and specific peaks can be assigned to the stretching and bending of particular bonds or functional groups.
For this compound, the key vibrational bands include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methoxy groups, appearing in the 2800-3000 cm⁻¹ region.
Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.
C-O (ether) stretching: Strong, characteristic bands for aryl-alkyl ethers are expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
C-Br stretching: A weaker band expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch | 3000-2850 | Stretching of C-H bonds in the methyl groups. |
| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of carbon-carbon double bonds in the ring. |
| Asymmetric C-O-C Stretch | 1275-1200 | Asymmetric stretching of the aryl-ether linkage. |
| Symmetric C-O-C Stretch | 1075-1020 | Symmetric stretching of the aryl-ether linkage. |
| C-Br Stretch | 650-500 | Stretching of the carbon-bromine bond. |
Data is based on typical values for substituted aromatic compounds. nih.govnist.govtandfonline.comchemicalbook.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool that provides the exact mass of a compound with high precision, allowing for the determination of its elemental formula. For this compound (C₈H₉BrO₂), the monoisotopic mass is calculated to be 215.97859 Da. nih.govuni.lu
HRMS also reveals the compound's fragmentation pattern upon ionization, which offers structural clues. A key feature in the mass spectrum of a bromo-compound is the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) due to the nearly equal natural abundance of the bromine isotopes ⁷⁹Br and ⁸¹Br.
Common fragmentation pathways for this compound would likely involve:
Loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion.
Subsequent loss of a carbonyl group (CO) to form the [M-15-28]⁺ ion.
Loss of the entire bromine atom.
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [C₈H₉BrO₂]⁺ | 216.0 | 218.0 | Molecular Ion ([M]⁺) |
| [C₇H₆BrO₂]⁺ | 201.0 | 203.0 | Loss of methyl radical ([M-CH₃]⁺) |
| [C₆H₆BrO]⁺ | 173.0 | 175.0 | Loss of CH₃ and CO ([M-CH₃-CO]⁺) |
| [C₈H₉O₂]⁺ | 137.1 | - | Loss of Br radical ([M-Br]⁺) |
Fragmentation data is predictive based on common fragmentation pathways for related aromatic ethers. core.ac.ukrsc.org
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles. For this compound, which is a solid at room temperature, an X-ray crystal structure would unambiguously confirm the substitution pattern on the benzene ring. sigmaaldrich.com
The analysis would reveal the planarity of the benzene ring and the orientation of the methoxy groups relative to it. Due to steric interactions with the adjacent bromine and methoxy substituents, the methoxy groups are likely to be twisted out of the plane of the benzene ring. iucr.orgiucr.org Furthermore, X-ray diffraction elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O or C-H···Br hydrogen bonds, which stabilize the crystal structure. iucr.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions).
The benzene ring itself has characteristic absorption bands. The substituents (–Br and –OCH₃) act as auxochromes, modifying the absorption profile. The electron-donating methoxy groups and the electron-withdrawing (by induction) but electron-donating (by resonance) bromine atom cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene. They also typically increase the intensity of the absorption (a hyperchromic effect). The UV-Vis spectrum is useful for confirming the presence of the aromatic system and studying its electronic properties. researchgate.netrsc.orgnih.gov
| Transition | Typical λmax Range (nm) | Chromophore |
| π → π* | 250 - 290 | Substituted Benzene Ring |
Data is an approximation based on similarly substituted benzene derivatives.
Computational and Theoretical Chemistry Studies of 1 Bromo 2,3 Dimethoxybenzene
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. unipi.itresearchgate.net The fundamental goal of QSAR is to establish a function that can predict the activity of new or untested compounds based on their molecular features, thereby accelerating drug discovery and toxicological assessment. unipi.itsci-hub.se
For derivatives of 1-bromo-2,3-dimethoxybenzene, QSAR models can be developed to predict various endpoints, such as antimicrobial activity, receptor binding affinity, or toxicity. acs.org The process involves several key steps:
Data Set Curation: A dataset of structurally related dimethoxybenzene derivatives with experimentally measured biological activities (e.g., IC₅₀, pKᵢ) is compiled. mdpi.commdpi.com
Descriptor Calculation: A wide range of numerical parameters, known as molecular descriptors, are calculated for each molecule. These descriptors quantify different aspects of the molecular structure, including physicochemical, electronic, and topological properties. sci-hub.seresearchgate.net
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the activity. sci-hub.seresearchgate.net The model's robustness and predictive power are rigorously evaluated using statistical metrics like the squared correlation coefficient (R²) for the training set and the cross-validation squared correlation coefficient (Q²) for an internal test set. mdpi.comresearchgate.net
Commonly used descriptors in QSAR studies for aromatic compounds include those related to lipophilicity (e.g., ALogP), electronic properties (e.g., HOMO-LUMO energy gap), and molecular size (e.g., number of rings). researchgate.net For instance, in the development of aromatase inhibitors based on triazole analogs, descriptors like ALogP and the HOMO-LUMO gap were found to be crucial for model construction. researchgate.net Similarly, QSAR models for sigma-2 receptor ligands have been built using a variety of 2D descriptors to predict binding affinities (pKi). mdpi.com
| Descriptor Class | Specific Descriptor | Description | Relevance |
|---|---|---|---|
| Physicochemical | ALogP | The logarithm of the partition coefficient between n-octanol and water. | Models compound lipophilicity and ability to cross biological membranes. researchgate.net |
| Electronic | HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Relates to the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net |
| Topological | Number of Rings | A simple count of the cyclic structures within the molecule. | Represents molecular size and complexity. researchgate.net |
| Physicochemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance. | Encodes information about molecular volume and London dispersion forces. |
Theoretical Vibrational and Electronic Spectroscopy Simulations
Computational chemistry provides powerful tools for simulating the spectroscopic properties of molecules like this compound. These simulations, primarily based on Density Functional Theory (DFT), allow for the prediction and interpretation of experimental spectra, aiding in structural elucidation and the understanding of molecular properties. researchgate.nettandfonline.commaterialsciencejournal.org
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational spectra (FT-IR and FT-Raman) are calculated to understand the molecule's vibrational modes. The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation using a DFT method, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). tandfonline.commaterialsciencejournal.org
Frequency Calculation: Following optimization, vibrational frequencies are computed at the same level of theory. researchgate.net These calculated frequencies often exhibit systematic errors compared to experimental values, necessitating the use of a scaling factor to improve agreement. researchgate.net
Vibrational Assignment: The calculated frequencies are assigned to specific vibrational modes (e.g., C-H stretching, C-Br stretching, ring vibrations) based on the analysis of the atomic motions. This is often accomplished through Total Energy Distribution (TED) analysis. researchgate.net
For substituted benzenes, characteristic vibrational frequencies can be accurately predicted. For example, studies on the related compound 1,4-dibromo-2,5-dimethoxybenzene (B1296824) have shown good agreement between DFT-calculated and experimental FT-IR and FT-Raman spectra. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H stretch (aromatic) | 3000–3100 | Stretching vibrations of the C-H bonds on the benzene (B151609) ring. |
| C-H stretch (methoxy) | 2850–2960 | Symmetric and asymmetric stretching of C-H bonds in the -OCH₃ groups. vulcanchem.com |
| C=C stretch (aromatic) | 1450–1600 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. materialsciencejournal.org |
| C-O stretch (methoxy) | 1020–1250 | Stretching of the aryl-O and O-CH₃ bonds. |
| C-Br stretch | 500–600 | Stretching vibration of the carbon-bromine bond. vulcanchem.com |
Electronic Spectroscopy (UV-Vis)
Theoretical electronic spectra are simulated to understand the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for these calculations. tandfonline.com Key parameters obtained from these simulations include:
Excitation Energies and Wavelengths (λₘₐₓ): TD-DFT calculates the energies required to promote an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. These energies correspond to the absorption maxima (λₘₐₓ) in a UV-Vis spectrum. tandfonline.commaterialsciencejournal.org
Oscillator Strength: This value indicates the probability of a particular electronic transition occurring. Transitions with higher oscillator strengths correspond to more intense absorption bands. materialsciencejournal.org
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of the molecule's electronic stability and the energy of its primary electronic transition. researchgate.netmaterialsciencejournal.org
These calculations can be performed in the gas phase or by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to simulate more realistic solution-phase conditions. tandfonline.com
| Parameter | Calculated Value (Example Range) | Significance |
|---|---|---|
| Excitation Energy | 4.0 - 5.5 eV | The energy absorbed to induce an electronic transition (e.g., π → π*). researchgate.net |
| Absorption Wavelength (λₘₐₓ) | 220 - 310 nm | The predicted wavelength of maximum absorption in the UV-Vis spectrum. tandfonline.com |
| Oscillator Strength (f) | 0.01 - 0.5 | The theoretical intensity of an absorption band. materialsciencejournal.org |
| HOMO-LUMO Energy Gap | ~4.2 eV | Correlates with chemical reactivity and the energy of the lowest-energy electronic transition. vulcanchem.com |
Applications of 1 Bromo 2,3 Dimethoxybenzene in Advanced Organic Synthesis
Role as a Key Intermediate in Natural Product Synthesis
The structural framework of 1-Bromo-2,3-dimethoxybenzene is integral to the laboratory synthesis of several complex and biologically significant natural products.
This compound has been successfully employed as a key starting material in the synthesis of highly brominated phenolic compounds, which are naturally found in red algae. semanticscholar.orgresearchgate.net In a notable synthesis, it was used to construct the core of various brominated dibenzyl phenols. semanticscholar.org The process involved the reaction of this compound with (2,3-dibromo-4,5-dimethoxyphenyl)methanol in the presence of phosphoric acid and phosphorus pentoxide. semanticscholar.orgresearchgate.net This reaction yielded both monosubstituted and disubstituted products, which are precursors to the final natural products. semanticscholar.org Subsequent demethylation of the methoxy (B1213986) groups is performed to yield the final biologically active phenolic compounds. researchgate.net
| Reactant A | Reactant B | Key Reagents | Product(s) | Yield |
| This compound | (2,3-dibromo-4,5-dimethoxyphenyl)methanol | H₃PO₄, P₂O₅ | Isomeric Pentabromide Precursors (disubstituted) | 47% and 44% (for two isomers) |
| This compound | (2,3-dibromo-4,5-dimethoxyphenyl)methanol (equimolar) | H₃PO₄, P₂O₅ | Monosubstituted Precursor | Not specified |
Table 1: Synthesis of Brominated Phenolic Precursors using this compound. Data sourced from semanticscholar.org.
While some isomers of bromo-dimethoxybenzene are used in the synthesis of resveratrol (B1683913) analogues, this compound is particularly valuable in building other classes of complex molecular scaffolds. It serves as a critical coupling partner in palladium-catalyzed reactions to form intricate natural product frameworks. acs.orgbris.ac.uk
A significant application is in the synthesis of tetracyclic drimane (B1240787) meroterpenoids, such as (−)-pelorol and (+)-aureol. acs.orgresearchgate.net In these synthetic routes, this compound is coupled with a drimanyl boronic ester (drimanyl Bpin) via a Suzuki coupling reaction. acs.org This key step efficiently links the aromatic portion to the complex terpenoid fragment, paving the way for subsequent cyclization reactions to complete the tetracyclic core. acs.orgresearchgate.net Furthermore, this compound has been utilized as a precursor in synthetic strategies targeting hasubanan (B79425) alkaloids, where it undergoes palladium-catalyzed coupling with dimethyl malonate to construct a more elaborate intermediate. bris.ac.uk Its utility also extends to the synthesis of neolignan analogues, where derivatives like 5-allyl-1-bromo-2,3-dimethoxybenzene are prepared and used in further elaborations. researchgate.net
Building Block for Pharmaceutical and Agrochemical Intermediates
The 2,3-dimethoxyphenyl bromide structure is a recurring motif in the development of new bioactive molecules for the pharmaceutical and agrochemical industries.
This compound is a direct precursor in the synthesis of targeted bioactive agents, including enzyme inhibitors and fungicides. acs.orgresearchgate.netgoogle.comgoogle.com In the agrochemical sector, it is used to prepare novel picolinamide (B142947) compounds that exhibit fungicidal activity. google.comgoogle.com The synthesis involves a Grignard reaction, where this compound is converted into its magnesium derivative before reacting with other components to build the final fungicidal molecule. google.comgoogle.com
In pharmaceutical research, the scaffold derived from this compound is integral to molecules with enzyme-inhibiting properties. For example, synthetic analogues of the natural product (−)-pelorol, which are constructed using this compound, have shown inhibitory activity against phosphatidylinositol-3-kinase β (PI3Kβ) and SHIP1, enzymes relevant to cell signaling pathways. acs.org Additionally, related neolignan analogues, whose synthesis involves intermediates derived from the this compound structure, have been investigated as inhibitors of α-glucosidase and α-amylase. researchgate.net
The core structure of this compound provides a robust scaffold for generating libraries of related compounds in the pursuit of new therapeutic leads. By using this compound as a foundational building block, researchers can systematically modify the resulting molecules to explore structure-activity relationships (SARs). acs.org
For instance, the facile synthesis of tetracyclic meroterpenoids like (−)-pelorol and its mimics, enabled by the use of this compound, allows for the creation of various analogues. acs.org These pseudonatural products can then be screened for biological activity, as demonstrated by the investigation of their antifungal properties. acs.org This approach, where a central scaffold is diversified through chemical synthesis, is fundamental to modern drug discovery, revealing how molecular architecture influences biological function and guiding the development of more potent and selective agents. acs.orgambeed.com
Development of Advanced Materials
While isomers such as 1-bromo-2,6-dimethoxybenzene are utilized in materials science for creating organic semiconductors and materials for organic light-emitting diodes (OLEDs), specific applications of this compound in this field are not as extensively documented. chemblink.com The functionalized benzene (B151609) ring system is a common structural element in advanced materials, and the presence of methoxy and bromo groups allows for fine-tuning of electronic properties and provides a handle for polymerization or incorporation into larger supramolecular structures. However, detailed research findings focusing specifically on the use of the this compound isomer for these applications are limited.
Synthesis of Dendrimers and Polymeric Structures
The structural characteristics of this compound make it a potential candidate for the synthesis of highly branched dendrimers and functional polymers. Dendrimers, with their well-defined, hyperbranched structures, and conjugated polymers, with their unique electronic properties, are at the forefront of materials science.
While direct polymerization of this compound is not extensively documented, its utility can be inferred from established polymerization methodologies. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds, which form the backbone of many polymers.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Co-monomer/Reagent | Resulting Polymer Type | Potential Properties |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aromatic diboronic acid | Poly(phenylene) | Thermally stable, potentially semiconducting |
| Heck Coupling | Divinylbenzene | Poly(phenylene vinylene) | Electroluminescent, semiconducting |
In the context of dendrimer synthesis, this compound can serve as a foundational unit. The bromine atom allows for the attachment of this moiety to a central core or to other monomers through cross-coupling reactions. The methoxy groups can influence the solubility and conformational properties of the resulting dendrimer. The divergent or convergent synthesis of dendrimers often relies on building blocks with reactive functional groups, a role that the bromo- and potentially derivatized methoxy- groups of this compound can fulfill. For example, conversion of the bromo group to a boronic ester would provide a complementary reactive site for Suzuki-Miyaura cross-coupling, a reaction widely used in the synthesis of phenylene-based dendrimers.
Precursors for Organic Electronic Materials and Dyes
The development of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. These materials often consist of electron-donating and electron-accepting units linked by a π-conjugated system. The 2,3-dimethoxyphenyl group, derivable from this compound, can act as an electron-donating component in such donor-acceptor systems.
The synthesis of these materials frequently involves palladium-catalyzed cross-coupling reactions to construct the desired molecular architecture. This compound can be a key starting material, where the bromine atom provides a handle for coupling with other aromatic or heteroaromatic systems that function as the acceptor or part of the conjugated bridge.
Similarly, in the synthesis of dyes, the chromophoric system is often built upon a framework of interconnected aromatic rings. While the direct use of this compound in the synthesis of common dye classes like azo or triphenylmethane (B1682552) dyes is not prominently reported, its derivatives can be incorporated into more specialized fluorescent dyes. The dimethoxybenzene moiety can influence the photophysical properties of a dye, such as its absorption and emission wavelengths, by modifying the electron density of the chromophore.
Table 2: Potential Applications in Organic Electronics and Dyes
| Application Area | Role of this compound | Synthetic Strategy | Potential Outcome |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Precursor to an electron-donating unit in an emissive material. | Suzuki or Stille coupling with an electron-accepting aromatic halide. | A molecule with tunable emission color and efficiency. |
| Organic Photovoltaics (OPVs) | Building block for a donor polymer. | Polymerization via Heck or Suzuki coupling with a suitable comonomer. | A polymer with appropriate energy levels for charge separation. |
Synthesis of Complex Heterocyclic Scaffolds and Ring Systems
This compound is a valuable precursor for the synthesis of a variety of complex heterocyclic scaffolds and ring systems, which are core structures in many pharmaceuticals and natural products.
One important application is in the synthesis of isoquinoline (B145761) alkaloids and related structures through classic named reactions. For example, the transformation of this compound into 2,3-dimethoxyphenylethylamine provides a key intermediate for the Pictet-Spengler reaction . This reaction, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful method for constructing tetrahydroisoquinoline frameworks. ebrary.netwikipedia.orgthermofisher.com Similarly, N-acylated derivatives of 2,3-dimethoxyphenylethylamine can undergo the Bischler-Napieralski reaction , an intramolecular cyclization that yields dihydroisoquinolines. organic-chemistry.orgwikipedia.orgnrochemistry.com
Furthermore, the bromine atom of this compound facilitates its use in transition metal-catalyzed C-N and C-O bond-forming reactions, such as the Ullmann condensation . This reaction allows for the coupling of the aryl halide with amines or alcohols, providing a route to N-aryl and O-aryl heterocycles. mdpi.comresearchgate.net
The generation of highly reactive aryne intermediates from aryl halides is another powerful strategy for the synthesis of complex ring systems. Treatment of this compound with a strong base can lead to the formation of 2,3-dimethoxybenzyne. This aryne can then participate in various cycloaddition and insertion reactions to construct polycyclic aromatic and heterocyclic systems, including triptycenes. encyclopedia.pubtcichemicals.com
Table 3: Key Heterocyclic Synthesis Reactions Utilizing this compound Derivatives
| Reaction Name | Key Intermediate | Resulting Heterocyclic Core | Significance |
|---|---|---|---|
| Pictet-Spengler Reaction | 2,3-Dimethoxyphenylethylamine | Tetrahydroisoquinoline | Core of many alkaloids and pharmaceuticals. ebrary.netwikipedia.org |
| Bischler-Napieralski Reaction | N-acyl-2,3-dimethoxyphenylethylamine | Dihydroisoquinoline | Precursor to isoquinolines. organic-chemistry.orgwikipedia.org |
| Ullmann Condensation | This compound | N-Aryl and O-Aryl heterocycles | Versatile method for C-N and C-O bond formation. mdpi.comresearchgate.net |
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Future research will likely focus on developing predictive models for the reactivity of 1-Bromo-2,3-dimethoxybenzene in various transformations. For instance, machine learning algorithms can be trained on large datasets of bromination reactions to predict the regioselectivity of further functionalization on the aromatic ring. rsc.orgchemrxiv.org Such models, which can incorporate quantum mechanical descriptors, offer the potential to accurately forecast the outcomes of reactions under a given set of conditions, thereby minimizing trial-and-error experimentation. nih.govresearchgate.netnih.gov This predictive power will be invaluable in designing synthetic pathways that are not only more efficient but also more sustainable.
The table below illustrates a conceptual application of a machine learning model in predicting the regioselectivity of an electrophilic aromatic substitution reaction on this compound.
Table 1: Conceptual Machine Learning Model for Predicting Regioselectivity
| Position | Steric Hindrance | Electronic Effects (Predicted) | Predicted Yield (%) |
| C4 | Moderate | -0.25 | 25 |
| C5 | Low | -0.10 | 60 |
| C6 | High | -0.35 | 15 |
High-Throughput Experimentation for Accelerated Reaction Discovery and Process Development
High-throughput experimentation (HTE) is a powerful strategy for rapidly screening a large number of reaction conditions, catalysts, and reagents. nih.gov This approach is particularly well-suited for accelerating the discovery of novel transformations and for the rapid optimization of existing synthetic protocols involving this compound.
A key area for future HTE application will be in the screening of catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a common application of this compound. odinity.comresearchgate.netrecercat.catnih.gov Automated platforms can be employed to test a wide array of palladium catalysts and ligands in parallel, allowing for the rapid identification of the optimal catalytic system for a given substrate pairing. odinity.comresearchgate.netrecercat.cat This not only speeds up the development process but also enables the discovery of more active and selective catalysts.
The data generated from HTE can be used to populate the datasets required for training the machine learning models discussed in the previous section, creating a synergistic workflow where experimentation and computational prediction mutually inform and accelerate each other. The following table provides a hypothetical example of an HTE screen for a Suzuki-Miyaura coupling reaction.
Table 2: Hypothetical High-Throughput Screening for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 65 |
| Pd2(dba)3 | SPhos | CsF | Dioxane | 85 |
| Pd(dppf)Cl2 | - | Na2CO3 | DMF | 78 |
| Pd(PCy3)2 | - | K3PO4 | THF | 92 |
Photo- and Electrocatalysis in Bromination and Functionalization
Recent advancements in photo- and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. These techniques utilize light or electricity to drive chemical reactions, often under mild conditions and with high selectivity.
Photoredox catalysis has already shown promise in the functionalization of electron-rich arenes, and this compound is an ideal substrate for such transformations. Future research is expected to expand the scope of photocatalytic reactions involving this compound, including novel C-H functionalization, cross-coupling, and carboxylation reactions using CO2 as a sustainable C1 source. rsc.org
Electrocatalysis also presents exciting opportunities for the functionalization of this compound. Electrochemical methods can be employed for both the introduction and transformation of the bromine substituent. For example, electrochemical bromination of the corresponding dimethoxybenzene could provide a more sustainable route to the starting material, while electrochemical cross-coupling reactions could offer a reagent-free method for C-C bond formation.
Biocatalysis and Chemoenzymatic Transformations for Enhanced Selectivity
The use of enzymes and whole-cell systems in organic synthesis is a rapidly growing field, offering unparalleled selectivity and mild reaction conditions. Future research will likely explore the use of biocatalysis for the selective functionalization of this compound.
For instance, enzymatic hydroxylation of the aromatic ring could provide a green and highly regioselective method for introducing hydroxyl groups, which are valuable handles for further synthetic transformations. nih.govnih.govresearchgate.netresearchgate.net Furthermore, microorganisms that are capable of degrading brominated aromatic compounds could be harnessed for selective debromination or other biotransformations. nih.govmdpi.comhoustonmethodist.orgnih.gov
Chemoenzymatic synthesis, which combines the best of both chemical and enzymatic catalysis, will also be a key area of future research. This approach could involve the use of this compound as a building block in a multi-step synthesis where one or more key steps are carried out by an enzyme to achieve a desired stereochemistry or regioselectivity that is difficult to obtain through traditional chemical methods.
Expanding the Scope of C-H Functionalization to Unactivated Positions
While the functionalization of activated C-H bonds is well-established, the selective functionalization of unactivated C-H bonds remains a significant challenge in organic synthesis. For this compound, the C-H bonds at the 4, 5, and 6 positions are considered unactivated.
Future research will focus on the development of novel catalytic systems that can selectively target these unactivated positions. This could involve the use of directing groups that position a metal catalyst in close proximity to a specific C-H bond, thereby enabling its selective activation. nih.govnih.govrsc.orgyoutube.com Another promising approach is the use of sterically controlled C-H borylation, which can favor functionalization at less hindered positions. acs.orgchemrxiv.orgacs.orgnih.gov The development of such methods would significantly expand the synthetic utility of this compound, allowing for the creation of novel and complex molecular architectures.
Supramolecular Chemistry and Molecular Recognition Studies
The presence of a bromine atom and two methoxy (B1213986) groups on the benzene (B151609) ring of this compound provides opportunities for its use in supramolecular chemistry and molecular recognition. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being used for the construction of well-defined supramolecular architectures. worktribe.comnih.govacs.orgresearchgate.net
Future research in this area could explore the use of this compound as a building block for the design of supramolecular gels, liquid crystals, and other functional materials. worktribe.comnih.govresearchgate.netacs.org The ability to form halogen bonds could be exploited to control the self-assembly of molecules into specific and predictable structures.
Furthermore, the dimethoxybenzene core could be incorporated into host molecules for the recognition of specific guest species. The methoxy groups can act as hydrogen bond acceptors, contributing to the binding of complementary guest molecules. Such studies would not only advance our fundamental understanding of molecular recognition but could also lead to the development of new sensors and separation materials.
Q & A
What are the common synthetic routes for preparing 1-Bromo-2,3-dimethoxybenzene, and how can regioselectivity be controlled during bromination?
Basic Research Question
this compound is typically synthesized via electrophilic aromatic bromination of 1,2-dimethoxybenzene. A standard batch-scale method involves using potassium bromate (KBrO₃) and hydrobromic acid (HBr) in acetic acid under controlled conditions. The reaction proceeds via dropwise addition of reagents using an addition funnel, followed by stirring and recrystallization for purification . Regioselectivity is influenced by electron-donating methoxy groups, which direct bromination to the activated para position relative to the existing substituents. Temperature control (maintained below 40°C) and stoichiometric ratios of brominating agents (e.g., 1.33 equivalents of HBr per mole of substrate) are critical to minimize di-bromination byproducts .
How is this compound characterized structurally, and what analytical challenges arise in distinguishing isomers?
Basic Research Question
Structural characterization relies on ¹H NMR , ¹³C NMR , and GC-MS . Key spectral features include:
- ¹H NMR : Distinct singlets for methoxy protons (~δ 3.70–3.90 ppm) and aromatic protons (δ 6.30–6.60 ppm, depending on substitution pattern) .
- GC-MS : Molecular ion peak at m/z 217 (M⁺) and fragment ions corresponding to loss of Br (M–79).
Challenges arise in differentiating positional isomers (e.g., 1-bromo-2,4-dimethoxybenzene) due to similar retention times and spectral overlaps. High-resolution NMR and coupling pattern analysis (e.g., meta/para coupling in aromatic protons) are essential for unambiguous assignment .
What competing reaction pathways occur during functionalization of this compound, and how can they be mitigated?
Advanced Research Question
During reactions such as cross-coupling or nucleophilic substitution, competing pathways like hydrodebromination (HBr elimination) or solvent-mediated proton transfer may reduce yields. For example, in fluorination reactions, aprotic solvents like DMF or NMP can act as proton donors, promoting unintended hydrodebromination. A study comparing solvents found that DMF (weaker proton donor) minimizes this side reaction compared to NMP . Optimizing solvent polarity, base strength (e.g., using dry tetramethylammonium fluoride), and reaction temperature (≤60°C) enhances selectivity for the desired product .
How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?
Advanced Research Question
The bromine atom’s steric bulk and electron-withdrawing nature affect reactivity in subsequent transformations. For instance, in Suzuki-Miyaura couplings, bulky palladium catalysts (e.g., Pd(PPh₃)₄) improve yields by reducing steric hindrance at the reaction site . Electronic effects from the methoxy groups activate the aryl bromide toward nucleophilic aromatic substitution (SNAr) but deactivate it toward electrophilic pathways. Computational studies (e.g., DFT calculations) can predict regioselectivity in complex reactions, such as the formation of isomeric pentabromides observed in multi-step syntheses .
What strategies resolve structural ambiguities in brominated dimethoxybenzene derivatives using advanced NMR techniques?
Advanced Research Question
19F NMR and NOESY experiments are critical for resolving isomers. For example, in 19F NMR, coupling between fluorine and adjacent protons/fluorines (e.g., ³J₃F-4H ~8–12 Hz) helps assign substitution patterns in trifluorinated derivatives . For brominated analogs, isotopic labeling (e.g., ²H or ¹³C) or 2D NMR (HSQC, HMBC) clarifies connectivity in crowded spectra. In cases of severe overlap, X-ray crystallography remains the gold standard for unambiguous structural determination .
How can reaction yields be optimized in multi-step syntheses using this compound as a building block?
Advanced Research Question
Yield optimization requires addressing:
Protecting group compatibility : Methoxy groups are stable under mild acidic/basic conditions but may demethylate under harsh conditions (e.g., BBr₃). Alternative protecting groups (e.g., SEM or TBS) can be employed for orthogonal deprotection .
Catalyst selection : Palladium catalysts with chelating ligands (e.g., XPhos) enhance turnover in cross-couplings with sterically hindered substrates .
Purification challenges : Isomeric byproducts (e.g., from competitive bromination) are separable via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization in ethanol/water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
